- Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
Cas no 55739-58-7 ((R,R)-Dipamp)

(R,R)-Dipamp structure
상품 이름:(R,R)-Dipamp
(R,R)-Dipamp 화학적 및 물리적 성질
이름 및 식별자
-
- (R,R)-DIPAMP
- (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
- (R,R)-(-)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane
- (+/-)-1,2-ethandiylbi
- (-)-DIPAMP
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE
- (R,R)-1,2-Bis[(o-methoxyphenyl)phenylphosphino]ethane
- (R,R)-ETHYLENEBIS[(2-METHOXYPHENYL)PHENYLPHOSPHINE]
- 1,2-bis((2-methoxyphenyl)(phenyl)phosphino)ethane
- 1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane
- 1,2-ethanediylbis[(o-anisylphenyl)phenylphosphine]
- Ethylenebis(2-methoxyphenylphenylphosphine)
- Ethylenebis[phenyl(2-methoxyphenyl)phosphine]
- (R,R)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane
- (R,R)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]
- [(1R,2R)-(-)-Bis[(2-methoxyphenyl)phenylphosphino]ethane]
- 1,2-Bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane
- BLJ831OWLW
- (R,R)-(-)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane
- (R,R)-(-)-1,2-BIS[(2-METHOXYPHENYL)(PHENYL)PHOSPHINO]ETHANE
- Dipamp, (R,R)-
- (-)-Pamp
- (R,R)-Dipamp [MI]
- Pamp, (-)-
- (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
- (R,R)-Ethylenebis[(2-methoxyphenyl
- (R,R)-Dipamp
-
- MDL: MFCD05863546
- 인치: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1
- InChIKey: QKZWXPLBVCKXNQ-ROJLCIKYSA-N
- 미소: [P@@](C1C([H])=C([H])C([H])=C([H])C=1[H])(C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])C([H])([H])C([H])([H])[P@](C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H]
계산된 속성
- 정밀분자량: 458.15600
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 32
- 회전 가능한 화학 키 수량: 9
- 복잡도: 472
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 5.8
- 토폴로지 분자 극성 표면적: 18.5
실험적 성질
- 색과 성상: 고체
- 융해점: 102-106 °C (lit.)
- 비등점: 580.2°C at 760 mmHg
- 플래시 포인트: 383°C
- 굴절률: -85 ° (C=1, CHCl3)
- PSA: 45.64000
- LogP: 5.26940
- 비선광도: -88 º (c=1 in chloroform)
- 광학 활성: [α]22/D −81°, c = 1 in chloroform
- 용해성: 미확정
(R,R)-Dipamp 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315-H319-H335-H413
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: 37/39-26-36/37
-
위험물 표지:
- 위험 용어:R36/37/38
(R,R)-Dipamp 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006931-250mg |
(R,R)-Dipamp |
55739-58-7 | 97% | 250mg |
¥1166 | 2024-05-22 | |
Key Organics Ltd | GS-0006-1G |
(R,R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane |
55739-58-7 | >95% | 1g |
£250.00 | 2025-02-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3035-100MG |
(R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane |
55739-58-7 | >97.0%(GC)(T) | 100mg |
¥1095.00 | 2024-04-16 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600389-250mg |
(R,R)-Dipamp |
55739-58-7 | 98% | 250mg |
¥960.0 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006931-1g |
(R,R)-Dipamp |
55739-58-7 | 97% | 1g |
¥3726 | 2024-05-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R57820-250mg |
1,2-Bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane |
55739-58-7 | 97% | 250mg |
¥1088.0 | 2024-07-19 | |
Key Organics Ltd | GS-0006-5MG |
(R,R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane |
55739-58-7 | >95% | 5mg |
£46.00 | 2025-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H28374-250mg |
(R,R)-DIPAMP, 90% |
55739-58-7 | 90% | 250mg |
¥4437.00 | 2023-02-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 697761-100MG |
(<I>R,R</I>)-DIPAMP |
55739-58-7 | 100mg |
¥1381.81 | 2023-11-28 | ||
eNovation Chemicals LLC | K92960-1g |
(R,R)-DIPAMP |
55739-58-7 | 97% | 1g |
$770 | 2023-08-31 |
(R,R)-Dipamp 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
참조
합성회로 2
반응 조건
참조
- Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic PropertiesChirality, 2013, 25(11), 709-718,
합성회로 3
반응 조건
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 10 h, 50 °C; 50 °C → 0 °C
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
3.2 Solvents: Water
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
3.2 Solvents: Water
참조
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane, China, , ,
합성회로 4
반응 조건
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
1.2 Solvents: Water
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
합성회로 5
반응 조건
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
참조
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
(R,R)-Dipamp Raw materials
- 1,2-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE
-
- 1,2-Dibromoethane
- 1,2-ethandiylbis[(o-anisylphenyl)phenyl]phosphine oxide
- Phosphine oxide, (2-methoxyphenyl)methylphenyl-
- Phosphinic chloride, (2-methoxyphenyl)phenyl-
(R,R)-Dipamp Preparation Products
(R,R)-Dipamp 관련 문헌
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
55739-58-7 ((R,R)-Dipamp) 관련 제품
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추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:55739-58-7)(R,R)-DIPAMP

순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:55739-58-7)(R,R)-Dipamp

순결:99%
재다:1g
가격 ($):464.0